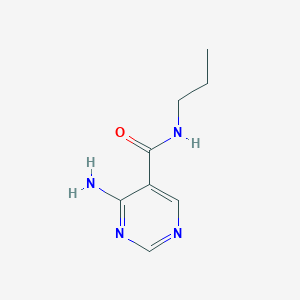
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a synthetic phospholipid derivative It is a modified form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, where the ethanolamine head group is substituted with a hexanoylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.
Substitution Reaction: The ethanolamine group is substituted with hexanoylamine through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum efficiency and yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control processes to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The hexanoylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) has several scientific research applications:
Chemistry: It is used as a model compound in studies of lipid chemistry and membrane biophysics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The hexanoylamine group may provide additional functional properties, such as enhanced binding affinity or specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: The parent compound without the hexanoylamine modification.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with oleoyl chains instead of palmitoyl chains.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: A similar compound with stearoyl chains.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is unique due to the presence of the hexanoylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s interaction with specific molecular targets and improve its functional versatility in various applications.
Eigenschaften
Molekularformel |
C43H85N2O9P |
|---|---|
Molekulargewicht |
805.1 g/mol |
IUPAC-Name |
2-(6-azaniumylhexanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50) |
InChI-Schlüssel |
IVLBQYFFAUWDCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



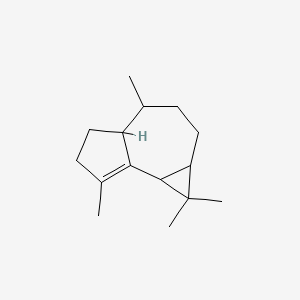

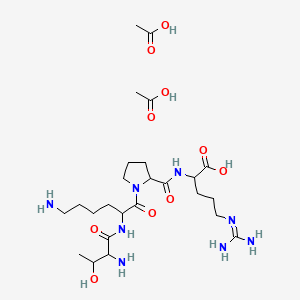

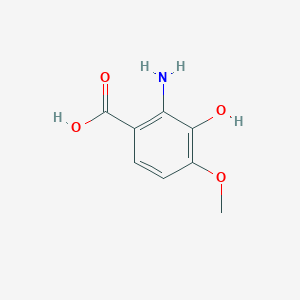

![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

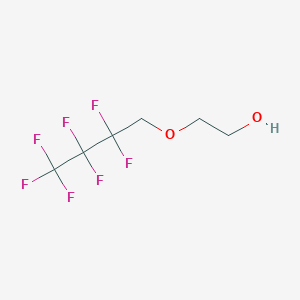
![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

